5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of thiosemicarbazide derivatives with sulfonyl chlorides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-amine
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 5-methyl-1,3,4-thiadiazole-2-carboxamide
Uniqueness
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its broad range of applications make it a valuable molecule in scientific research and industrial applications.
Properties
CAS No. |
67341-55-3 |
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Molecular Formula |
C3H6N4O2S2 |
Molecular Weight |
194.2 g/mol |
IUPAC Name |
5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h1H3,(H,5,6)(H2,4,8,9) |
InChI Key |
HVHRKSCGBXNFKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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